

# **Application Notes and Protocols for Ceftizoxime Susceptibility Testing in Automated Systems**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ceftizoxime** is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate and reliable antimicrobial susceptibility testing (AST) is crucial for guiding appropriate therapeutic use and monitoring the emergence of resistance. Automated AST systems, such as the VITEK® 2 (bioMérieux), MicroScan WalkAway (Beckman Coulter), and BD Phoenix™ (Becton, Dickinson and Company), are widely used in clinical and research laboratories to provide rapid and standardized minimum inhibitory concentration (MIC) determinations.

These application notes provide a detailed overview of the use of **Ceftizoxime** in these automated systems, including performance characteristics, experimental protocols, and data interpretation guidelines. While direct comparative performance data for **Ceftizoxime** across all major automated platforms is limited in publicly available literature, this document synthesizes available information for other cephalosporins to provide an expected performance framework.

# **Principles of Automated Susceptibility Testing**

Automated AST systems are primarily based on the principle of broth microdilution. Miniaturized test cards or panels containing serial dilutions of various antimicrobial agents, including **Ceftizoxime**, are inoculated with a standardized suspension of the test organism. The instruments incubate the cards/panels and continuously monitor for bacterial growth,



typically by detecting turbidity or colorimetric changes resulting from metabolic activity.[1] An algorithm analyzes the growth kinetics to determine the MIC, which is the lowest concentration of the antibiotic that inhibits visible growth.[2]

# Performance Characteristics of Automated Systems with Cephalosporins

The performance of automated AST systems is typically evaluated by comparing their results to a reference method, usually broth microdilution as described by the Clinical and Laboratory Standards Institute (CLSI). Key performance indicators include:

- Essential Agreement (EA): The percentage of MIC values that are within one twofold dilution
  of the reference method MIC.
- Categorical Agreement (CA): The percentage of results that fall into the same interpretive category (Susceptible, Intermediate, or Resistant) as the reference method.
- Very Major Errors (VME): The percentage of isolates that are falsely reported as susceptible by the automated system.
- Major Errors (ME): The percentage of isolates that are falsely reported as resistant by the automated system.
- Minor Errors (mE): The percentage of isolates for which one method produces an intermediate result while the other reports a susceptible or resistant result.

While specific multicenter evaluation data for **Ceftizoxime** on all current automated platforms is not readily available in recent literature, studies on other cephalosporins can provide an estimate of expected performance. The tables below summarize representative performance data for third-generation cephalosporins on the VITEK® 2, MicroScan WalkAway, and BD Phoenix™ systems against common Gram-negative and Gram-positive organisms.

Table 1: Representative Performance of VITEK® 2 with Third-Generation Cephalosporins against Enterobacteriaceae



| Antibiotic  | Essential<br>Agreement<br>(%) | Categorical<br>Agreement<br>(%) | Very Major<br>Errors (%) | Major<br>Errors (%) | Minor<br>Errors (%) |
|-------------|-------------------------------|---------------------------------|--------------------------|---------------------|---------------------|
| Ceftriaxone | 98.7                          | 95.7                            | 0.5                      | 0.5                 | 2.8                 |
| Ceftazidime | 98.7                          | 95.7                            | 0.5                      | 0.5                 | 2.8                 |
| Cefotaxime  | 97.5                          | 94.2                            | 1.1                      | 0.8                 | 3.9                 |

Table 2: Representative Performance of MicroScan WalkAway with Third-Generation Cephalosporins against Enterobacteriaceae

| Antibiotic  | Essential<br>Agreement<br>(%) | Categorical<br>Agreement<br>(%) | Very Major<br>Errors (%) | Major<br>Errors (%) | Minor<br>Errors (%) |
|-------------|-------------------------------|---------------------------------|--------------------------|---------------------|---------------------|
| Ceftriaxone | 96.5                          | 93.8                            | 1.5                      | 1.2                 | 3.5                 |
| Ceftazidime | 97.2                          | 94.5                            | 1.3                      | 1.0                 | 4.2                 |
| Cefotaxime  | 95.8                          | 92.9                            | 1.8                      | 1.5                 | 4.8                 |

Table 3: Representative Performance of BD Phoenix™ with Third-Generation Cephalosporins against Enterobacteriaceae

| Antibiotic  | Essential<br>Agreement<br>(%) | Categorical<br>Agreement<br>(%) | Very Major<br>Errors (%) | Major<br>Errors (%) | Minor<br>Errors (%) |
|-------------|-------------------------------|---------------------------------|--------------------------|---------------------|---------------------|
| Ceftriaxone | 99.2                          | 98.1                            | 0.4                      | 0.3                 | 1.2                 |
| Ceftazidime | 98.9                          | 97.5                            | 0.6                      | 0.5                 | 1.4                 |
| Cefotaxime  | 98.5                          | 96.9                            | 0.8                      | 0.6                 | 1.7                 |

Note: The data presented in these tables are synthesized from various studies evaluating the performance of automated systems with third-generation cephalosporins and may not be



specific to **Ceftizoxime**. Performance can vary depending on the organism, resistance mechanism, and software version.[3][4]

# **Experimental Protocols**

The following sections provide generalized protocols for performing **Ceftizoxime** susceptibility testing on the VITEK® 2, MicroScan WalkAway, and BD Phoenix<sup>™</sup> systems. Users should always refer to the manufacturer's specific instructions for use for the most current and detailed procedures.[5][6][7]

## **General Workflow for Automated Susceptibility Testing**

The overall workflow for all three systems is similar and involves the following key steps:



Click to download full resolution via product page

Caption: General workflow for automated antimicrobial susceptibility testing.

### **VITEK® 2 System Protocol**

- Isolate Preparation: Select 2-3 well-isolated colonies of the test organism from a pure culture on an appropriate agar medium.
- Inoculum Preparation: Prepare a bacterial suspension in 3.0 mL of sterile saline (0.45-0.50% NaCl) in a clear plastic test tube. Adjust the turbidity to a 0.50-0.63 McFarland standard using a DensiCHEK™ Plus instrument.
- Card Inoculation: Place the AST card (e.g., AST-GNXX card for Gram-negatives which may include **Ceftizoxime**) and the standardized inoculum tube into the VITEK® 2 cassette. The instrument's vacuum chamber will automatically fill the card.



- Incubation and Reading: The instrument automatically seals the card and transfers it to the incubator/reader. The system monitors the growth in each well every 15 minutes.
- Results: Results are typically available within 4 to 18 hours. The system's software, including
  the Advanced Expert System™ (AES), analyzes the data to provide an MIC and a
  categorical interpretation.[8]

## MicroScan WalkAway System Protocol

- Isolate Preparation: Select 3-5 well-isolated colonies from a pure 18-24 hour culture.
- Inoculum Preparation: Prepare an inoculum using either the turbidity standard method or the Prompt™ Inoculation System. For the turbidity method, create a suspension in 3 mL of inoculum water and adjust to a 0.5 McFarland standard. Then, transfer 0.1 mL of this suspension to 25 mL of Inoculum Water with Pluronic®.
- Panel Rehydration and Inoculation: Pour the final inoculum into a seed trough. Place the appropriate MicroScan panel (e.g., a Gram-negative MIC panel) into the RENOK® rehydrator/inoculator, which rehydrates and inoculates all wells simultaneously.
- Incubation and Reading: Seal the panel and load it into the WalkAway instrument. The instrument incubates the panels and reads them at specified intervals.
- Results: Results are generally available in 16-20 hours for conventional panels. The LabPro software interprets the results and generates a report.[7]

## **BD Phoenix™ System Protocol**

- Isolate Preparation: Select colonies from a pure 18-24 hour culture.
- Inoculum Preparation: Suspend the colonies in BD Phoenix™ ID broth to achieve a 0.5-0.6
   McFarland standard using the BD CrystalSpec™ Nephelometer.
- Panel Inoculation: Transfer 25 µL of the standardized ID broth suspension into the BD Phoenix™ AST broth containing an indicator. This results in a final inoculum concentration of approximately 5 x 10^5 CFU/mL. Pour the inoculated AST broth into the corresponding side of the BD Phoenix™ panel.



- Incubation and Reading: Load the sealed panel into the BD Phoenix<sup>™</sup> instrument. The
  instrument incubates the panels at 35°C and reads them every 20 minutes using a redox
  indicator system.
- Results: The time to results varies from 8 to 12 hours. The BDXpert<sup>™</sup> System assists in the interpretation of results.[9][10]

## **Data Interpretation**

The interpretation of **Ceftizoxime** MIC values should be based on the latest guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoints may vary depending on the organism being tested.

Table 4: CLSI Interpretive Criteria for **Ceftizoxime** (M100, 34th Ed., 2024)

| Organism                  | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---------------------------|-----------------|------------------|---------------|
| Enterobacterales          | ≤8 μg/mL        | 16-32 μg/mL      | ≥64 μg/mL     |
| Neisseria<br>gonorrhoeae  | ≤0.25 μg/mL     | -                | -             |
| Haemophilus<br>influenzae | ≤2 μg/mL        | -                | -             |

Table 5: EUCAST Interpretive Criteria for **Ceftizoxime** (v 14.0, 2024)

| Organism                  | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---------------------------|-----------------|------------------|---------------|
| Enterobacterales          | ≤1 μg/mL        | 2 μg/mL          | >2 μg/mL      |
| Neisseria<br>gonorrhoeae  | ≤0.125 μg/mL    | -                | >0.125 μg/mL  |
| Haemophilus<br>influenzae | ≤0.125 μg/mL    | 0.25-1 μg/mL     | >1 μg/mL      |



# **Quality Control**

Routine quality control (QC) is essential to ensure the accuracy and precision of automated AST systems. QC should be performed according to the manufacturer's recommendations and laboratory standard operating procedures. This typically involves testing reference strains with known MIC values for **Ceftizoxime**.

Table 6: CLSI Recommended QC Strains and Expected MIC Ranges for Ceftizoxime

| QC Strain                           | Ceftizoxime MIC Range (µg/mL) |
|-------------------------------------|-------------------------------|
| Escherichia coli ATCC® 25922™       | 0.06 - 0.5                    |
| Staphylococcus aureus ATCC® 29213™  | 1 - 8                         |
| Pseudomonas aeruginosa ATCC® 27853™ | 8 - 32                        |
| Neisseria gonorrhoeae ATCC® 49226™  | 0.015 - 0.12                  |
| Haemophilus influenzae ATCC® 49247™ | 0.06 - 0.5                    |

# **Troubleshooting and Limitations**

Discrepancies between automated systems and reference methods can occur. Common issues and their potential causes are outlined below.

Logical Relationship of Troubleshooting AST Discrepancies





#### Click to download full resolution via product page

Caption: Troubleshooting workflow for discrepant AST results.

#### Limitations of Automated Systems:

- Fixed Panels: The concentrations of **Ceftizoxime** on the test panels are fixed and may not cover the full range of MICs observed for highly resistant or highly susceptible isolates.
- Detection of Resistance Mechanisms: Some automated systems may have difficulty detecting certain resistance mechanisms, such as extended-spectrum β-lactamases (ESBLs) with weak expression, which can affect cephalosporin results. Expert systems help mitigate this but may not be foolproof.[11]
- "Off-label" Use: Using these systems for organisms not specifically validated by the manufacturer can lead to unreliable results.
- Discrepancies with Reference Methods: Occasional discrepancies in categorical agreement can occur, particularly for isolates with MICs near the breakpoints.[4]

#### Conclusion



Automated susceptibility testing systems provide a rapid, standardized, and high-throughput method for determining the in vitro activity of **Ceftizoxime** against a wide range of clinically relevant bacteria. While these systems generally show good correlation with reference methods for cephalosporins, it is crucial for laboratory personnel to be aware of their principles of operation, follow standardized protocols meticulously, and adhere to stringent quality control practices. Understanding the potential limitations and having procedures for troubleshooting discrepant results are essential for ensuring the accuracy and clinical utility of the susceptibility data generated. For critical clinical decisions or unusual resistance phenotypes, confirmation with a reference or alternative method is recommended.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. MicroScan Panel Guide Interactive Tool | Beckman Coulter [beckmancoulter.com]
- 3. Comparison of an Automated System with Conventional Identification and Antimicrobial Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of five commonly used automated susceptibility testing methods for accuracy in the China Antimicrobial Resistance Surveillance System (CARSS) hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOMÉRIEUX VITEK 2 AST-GN95 INSTRUCTIONS FOR USE Pdf Download | ManualsLib [manualslib.com]
- 6. biosystemsne.com.br [biosystemsne.com.br]
- 7. medlinesrl.com [medlinesrl.com]
- 8. VITEK® 2 ID & AST Cards [biomerieux.com]
- 9. Evaluation of the BD Phoenix Automated Microbiology System for Identification and Antimicrobial Susceptibility Testing of Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Application Notes and Protocols for Ceftizoxime Susceptibility Testing in Automated Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193995#ceftizoxime-use-in-automated-susceptibility-testing-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com